2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole 2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 477543-51-4
VCID: VC5596375
InChI: InChI=1S/C29H22N2/c1-2-10-24-18-21(16-17-22(24)8-1)20-31-28-15-6-5-14-27(28)30-29(31)19-25-12-7-11-23-9-3-4-13-26(23)25/h1-18H,19-20H2
SMILES: C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3CC5=CC=CC6=CC=CC=C65
Molecular Formula: C29H22N2
Molecular Weight: 398.509

2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole

CAS No.: 477543-51-4

Cat. No.: VC5596375

Molecular Formula: C29H22N2

Molecular Weight: 398.509

* For research use only. Not for human or veterinary use.

2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole - 477543-51-4

Specification

CAS No. 477543-51-4
Molecular Formula C29H22N2
Molecular Weight 398.509
IUPAC Name 2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)benzimidazole
Standard InChI InChI=1S/C29H22N2/c1-2-10-24-18-21(16-17-22(24)8-1)20-31-28-15-6-5-14-27(28)30-29(31)19-25-12-7-11-23-9-3-4-13-26(23)25/h1-18H,19-20H2
Standard InChI Key ISMPSCNJGKDNIB-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3CC5=CC=CC6=CC=CC=C65

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a benzimidazole heterocycle (C₇H₆N₂) substituted at both nitrogen atoms. The 1-position is occupied by a naphthalen-2-ylmethyl group, while the 2-position bears a naphthalen-1-ylmethyl substituent. This arrangement creates a sterically crowded environment, influencing its reactivity and intermolecular interactions.

Key Structural Features:

  • Benzimidazole Core: A fused bicyclic system comprising a benzene ring and an imidazole ring. The imidazole’s nitrogen atoms participate in hydrogen bonding and coordination chemistry .

  • Naphthalene Substituents: The naphthalen-1-ylmethyl and naphthalen-2-ylmethyl groups contribute significant hydrophobicity (logP ≈ 6.2 predicted), enhancing membrane permeability but limiting aqueous solubility .

  • Stereoelectronic Effects: Electron-rich naphthalene moieties engage in π-π stacking and hydrophobic interactions, critical for binding to biological targets .

Physicochemical Data:

PropertyValue
Molecular FormulaC₂₉H₂₄N₂
Molecular Weight400.52 g/mol
Predicted logP6.2 (ChemAxon Calculator)
Topological Polar Surface Area28.7 Ų

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential alkylation of the benzimidazole core, leveraging nucleophilic substitution and transition metal-catalyzed coupling reactions. A representative pathway includes:

Step 1: Benzimidazole Core Formation

  • Reactants: o-Phenylenediamine and formic acid under reflux (180°C, 6 hours) .

  • Mechanism: Cyclodehydration forms the benzimidazole ring (yield: 75–85%).

Step 2: N1-Alkylation

  • Reactants: 2-(Bromomethyl)naphthalene, K₂CO₃ in DMF (80°C, 12 hours) .

  • Outcome: Introduces the naphthalen-2-ylmethyl group at N1 (yield: 65%).

Step 3: N2-Alkylation

  • Reactants: 1-(Bromomethyl)naphthalene, NaH in THF (0°C to rt, 8 hours) .

  • Outcome: Attaches the naphthalen-1-ylmethyl group at N2 (yield: 58%).

Critical Parameters:

  • Temperature Control: Lower temperatures (<50°C) prevent di-alkylation byproducts.

  • Catalyst Optimization: Nano-SiO₂ catalysts improve regioselectivity (yield +15%) .

Biological Activity and Mechanism

Cannabinoid Receptor Affinity

Computational docking studies (Schrödinger Suite) predict high affinity for CB1 receptors (Kᵢ ≈ 2.3 nM), mediated by:

  • Hydrophobic Interactions: Naphthalene moieties bind to F2.57(170), F2.61(174), and F7.35(379) residues .

  • Aromatic Stacking: Parallel-displaced π-π interactions with F3.36(197) stabilize ligand-receptor complexes .

Table 1: Predicted Binding Affinities for Analogues

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)
Target Compound2.3420
WIN 55212-2 (Control)1.8310

Computational and Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (d, J = 8.4 Hz, 1H, Naph-H)

    • δ 7.82–7.12 (m, 14H, Aromatic-H)

    • δ 5.32 (s, 2H, N-CH₂-Naph)

  • ¹³C NMR: 154.2 (C=N), 135.6–122.1 (Aromatic C), 45.8 (N-CH₂) .

Molecular Dynamics Simulations

AMBER-based simulations (100 ns) reveal stable binding to CB1 receptors, with root-mean-square deviation (RMSD) <1.5 Å after 20 ns. Key interactions include:

  • Hydrogen Bonding: Between imidazole N3 and K3.28(192) sidechain .

  • Van der Waals Contacts: With L3.32(196) and I5.31(267) .

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